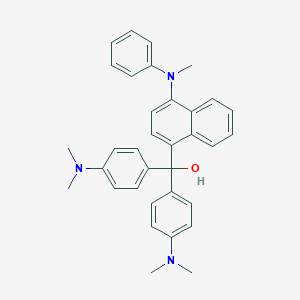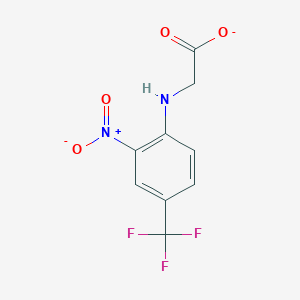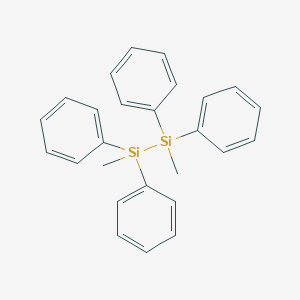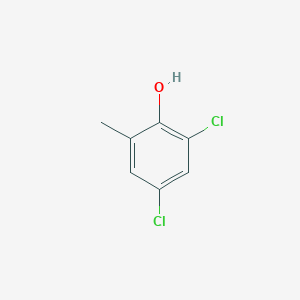![molecular formula C20H10N2O4 B074048 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone CAS No. 1503-48-6](/img/structure/B74048.png)
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
Overview
Description
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is an organic compound with the molecular formula C20H10N2O4. It is a derivative of quinacridone and is known for its intense yellow color and low solubility in organic media . This compound is primarily used as a pigment due to its vibrant color and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone can be synthesized through the oxidation of dihydroquinacridone. One common method involves using an alkali metal chlorate as the oxidizing agent in an aqueous acidic medium, often in the presence of vanadium pentoxide . The reaction typically occurs at elevated temperatures ranging from 75°C to 100°C .
Industrial Production Methods
In industrial settings, quinacridonequinone is produced by oxidizing a 6,13-dihydroquinacridone compound in a solvent where the compound is easily dissolved. The oxidizing agent used can vary, but common choices include non-metal oxidants . The process is designed to be economically and environmentally advantageous .
Chemical Reactions Analysis
Types of Reactions
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone undergoes several types of chemical reactions, including:
Oxidation: Conversion of dihydroquinacridone to quinacridonequinone.
Reduction: Can be reduced back to dihydroquinacridone under specific conditions.
Substitution: Various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Alkali metal chlorates, vanadium pentoxide.
Reducing Agents: Hydrogen or other reducing agents under controlled conditions.
Solvents: Aqueous acidic mediums, organic solvents for specific reactions.
Major Products
The primary product of these reactions is quinacridonequinone itself, but depending on the reaction conditions, derivatives and substituted quinacridonequinones can also be formed .
Scientific Research Applications
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Investigated for its potential use in biological staining and imaging due to its intense color.
Medicine: Explored for its potential therapeutic properties, although this area is still under research.
Mechanism of Action
The mechanism by which quinacridonequinone exerts its effects is primarily through its interaction with light and its stability under various conditions. It acts as a pigment by absorbing specific wavelengths of light, which gives it its characteristic color . The molecular structure allows it to form stable bonds, making it resistant to degradation .
Comparison with Similar Compounds
Similar Compounds
Quinacridone: Another derivative of quinacridone, known for its use as a pigment in various applications.
Dihydroquinacridone: The reduced form of quinacridonequinone, used in similar applications but with different properties.
Uniqueness
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is unique due to its intense yellow color and high stability, which makes it particularly valuable as a pigment in applications requiring long-lasting color and resistance to environmental factors . Its low solubility in organic media also sets it apart from other pigments, making it suitable for specific industrial applications .
Properties
IUPAC Name |
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O4/c23-17-9-5-1-3-7-11(9)21-15-13(17)19(25)16-14(20(15)26)18(24)10-6-2-4-8-12(10)22-16/h1-8H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLMGLKCVSKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044838 | |
| Record name | Quinacridonequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-48-6 | |
| Record name | Quinacridonequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacridonequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinacridonequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACRIDONEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2N62Q51YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)


![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B73984.png)





